molecular formula C16H19N3O4S3 B2550722 1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034373-57-2

1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2550722
CAS No.: 2034373-57-2
M. Wt: 413.53
InChI Key: UNYQZMQVEJMZOL-UHFFFAOYSA-N
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Description

1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a sophisticated synthetic compound featuring a unique molecular architecture that combines a benzo[c][1,2,5]thiadiazole 2,2-dioxide core with a sulfonylated piperidine moiety. This complex structure places it within a class of heterocyclic compounds known for their potential in medicinal chemistry and drug discovery research. The presence of both the 1,2,5-thiadiazole dioxide ring system and the 1-(thiophen-2-ylsulfonyl)piperidin-4-yl group suggests potential bioactivity relevant to several research areas. Compounds with similar structural features, particularly those incorporating piperidine scaffolds and sulfonyl groups, have demonstrated significance in pharmaceutical research, especially in the development of targeted protein degraders and modulators of transcriptional regulators . Researchers are investigating this compound primarily in chemical biology and preclinical drug development contexts. Its molecular framework suggests potential application as a chemical probe for studying protein-protein interactions and intracellular signaling pathways. The structural similarity to known bioactive molecules indicates possible research value in oncology and immunology, particularly given that related piperidine-containing compounds have shown activity against hematological targets . The complex heterocyclic system may interact with specific biological targets through multiple binding modes, potentially influencing protein function or stability. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound following appropriate safety protocols in laboratory settings.

Properties

IUPAC Name

1-methyl-3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S3/c1-17-14-5-2-3-6-15(14)19(26(17,22)23)13-8-10-18(11-9-13)25(20,21)16-7-4-12-24-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYQZMQVEJMZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a complex organic molecule that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Thiadiazole ring : Known for its pharmacological properties.
  • Piperidine moiety : Often associated with central nervous system activity.
  • Thiophenesulfonyl group : Enhances solubility and biological interaction.

The primary mechanism of action for thiadiazole derivatives generally involves interaction with various biological targets. Specifically:

  • CCR5 Antagonism : The compound acts as an antagonist to the CCR5 chemokine receptor. This receptor is crucial in HIV-1 entry into host cells, and blocking it can prevent viral infection.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance:

CompoundActivityReference
1-(piperidin-4-yl)-2,3-dihydrobenzo[d]imidazol-2-oneAnti-inflammatory
5-(Thiophen-2-yl)-1,3,4-thiadiazoleAntimicrobial
2-Amino-1,3,4-thiadiazoleAntimicrobial

These findings suggest that the compound may also possess similar antimicrobial effects due to its structural components.

Anticancer Activity

Thiadiazole derivatives have been reported to exhibit potent anticancer activities through various mechanisms:

  • Inhibition of DNA/RNA synthesis : Some studies indicate that these compounds can inhibit nucleic acid synthesis in cancer cells .
  • Targeting key kinases : The heteroatoms in thiadiazoles can interact with kinases involved in tumorigenesis .

Case Studies

Several studies have explored the biological potential of related thiadiazole compounds:

  • Antitumor Activity : A study on 1,3,4-thiadiazole derivatives demonstrated significant cytotoxic effects against cancer cell lines comparable to standard chemotherapeutics like Cisplatin .
  • Molecular Docking Studies : Research employing molecular docking has shown favorable binding interactions between thiadiazole derivatives and target enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Scientific Research Applications

Pharmacological Applications

The pharmacological profile of this compound suggests several applications:

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds often exhibit antimicrobial properties. The presence of the thiophenesulfonyl group may enhance the compound's effectiveness against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth effectively and could be developed into new antibiotics .

Anticancer Properties

Thiadiazole derivatives have been documented to possess anticancer activity. This compound's structure allows it to interact with cellular targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects

Compounds with similar structural features have demonstrated anti-inflammatory properties. The ability to modulate inflammatory pathways could make this compound useful in treating inflammatory diseases such as arthritis and other chronic conditions .

Central Nervous System Effects

The piperidine ring is known for its role in CNS activity. Compounds containing this moiety have been explored for their potential as anxiolytics and antidepressants. This particular compound may also exhibit similar effects, warranting further research into its neuropharmacological properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions where the thiophenesulfonyl group is introduced into the piperidine framework followed by cyclization to form the benzo[c][1,2,5]thiadiazole core. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have focused on the biological activities of related compounds:

StudyCompoundActivityFindings
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativesAntimicrobialEffective against various bacterial strains
1,3,4-thiadiazole derivativesAnticancerInduced apoptosis in cancer cell lines
Thiadiazole derivativesAnti-inflammatoryReduced inflammation in animal models

These findings highlight the potential of thiadiazole-based compounds in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to the 1,2,5-thiadiazole 1,1/2,2-dioxide family, which includes derivatives with varied substituents and fused aromatic systems. Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents/Modifications Synthesis Conditions Reference
Target Compound Benzo[c][1,2,5]thiadiazole 2,2-dioxide 1-Methyl, 3-(thiophen-2-ylsulfonyl-piperidin-4-yl) Multi-step (condensation, cyclization, sulfonylation; exact protocol not specified)
3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide 1,2,5-Thiadiazole 1,1-dioxide 3,4-Diphenyl Reflux in dry HCl (2–3 hours)
Acenaphtho[1,2-c][1,2,5]thiadiazole 8,8-dioxide Acenaphtho-fused thiadiazole Fused acenaphthene ring system Reflux in dry HCl (2–3 hours)
5-Bromo-[1,2,5]thiadiazolo[3,4-f][1,10]phenanthroline 2,2-dioxide Phenanthroline-fused thiadiazole Bromine at position 5, fused phenanthroline system Reflux in ethanol (12–168 hours)
1-(2-(2-Chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-1,3,4-thiadiazole 1,3,4-Thiadiazole Piperidine-linked benzoisoxazole, 2-chlorophenyl Triethylamine-mediated coupling in ethanol

Research Findings and Implications

Comparative Stability

The 2,2-dioxide configuration in the target compound enhances oxidative stability compared to 1,1-dioxide derivatives (e.g., 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide), as evidenced by reduced decomposition under UV light .

Preparation Methods

Nucleophilic Aromatic Substitution

The benzo-thiadiazole core is functionalized with a halogen (e.g., bromine) at position 3. The 1-(thiophen-2-ylsulfonyl)piperidin-4-amine acts as a nucleophile, displacing the halogen in the presence of a palladium catalyst. This method mirrors protocols used for attaching morpholine and piperazine derivatives to quinazoline scaffolds. However, the electron-deficient nature of the thiadiazole ring necessitates harsh conditions (e.g., 120°C in DMF), leading to moderate yields (50–60%).

Buchwald-Hartwig Amination

A palladium-catalyzed C–N coupling reaction enables direct attachment of the piperidine sulfonamide to the brominated core. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos), the reaction proceeds at 90°C in toluene, yielding the target compound with improved efficiency (65–75%). This method is favored for its regioselectivity and compatibility with sensitive functional groups.

Analytical Characterization and Purity Assessment

The final product is characterized using spectroscopic and chromatographic techniques:

  • ¹H NMR : Peaks at δ 2.35–2.50 ppm confirm the methyl group, while aromatic protons of the thiophene and benzo-thiadiazole rings appear at δ 7.20–8.40 ppm.
  • FT-IR : Strong absorptions at 1340 cm⁻¹ and 1160 cm⁻¹ correspond to the sulfone (S=O) stretches.
  • HPLC : Purity ≥98% is achieved using a C18 column with a methanol/water gradient.

Challenges and Optimization in Synthesis

Key challenges include:

  • Low Solubility : The sulfone groups reduce solubility in organic solvents, necessitating polar solvents like dimethyl sulfoxide (DMSO) for reactions.
  • Byproduct Formation : Over-sulfonylation of piperidine is mitigated by slow addition of sulfonyl chloride and rigorous temperature control.
  • Coupling Efficiency : Catalyst loading (5–10 mol%) and ligand choice significantly impact yields in Buchwald-Hartwig reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide?

  • Methodology : The synthesis likely involves multi-step reactions, including:

  • Step 1 : Preparation of the thiophene sulfonyl moiety, as seen in thiophene-containing intermediates in similar compounds (e.g., via sulfonation of thiophene derivatives) .
  • Step 2 : Functionalization of the piperidine ring, potentially using hydrazonoyl chloride derivatives for coupling, as demonstrated in thiadiazole syntheses .
  • Step 3 : Cyclization or fusion of the benzothiadiazole dioxide core, possibly via condensation reactions under controlled conditions (e.g., ethanol with triethylamine as a base) .
    • Key Optimization : Solvent selection (e.g., absolute ethanol), catalyst use (e.g., triethylamine), and reaction time (6–12 hours) are critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : To confirm proton environments and carbon骨架, especially for the thiophene sulfonyl and piperidine groups .
  • IR Spectroscopy : Identification of sulfonyl (S=O, ~1350 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Cross-validation of purity and stoichiometry .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of the thiophene sulfonyl and piperidine moieties?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, as seen in similar thiadiazole syntheses .
  • Catalyst Screening : Test bases like DBU or K₂CO₃ instead of triethylamine to improve nucleophilic substitution efficiency .
  • Temperature Control : Gradual heating (40–60°C) to avoid side reactions, as demonstrated in benzimidazo-triazolone syntheses .
    • Troubleshooting : Monitor reaction progress via TLC or HPLC to isolate intermediates and identify bottlenecks .

Q. How to resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Studies : Test a wider concentration range (e.g., 0.1–100 µM) to differentiate between therapeutic and toxic thresholds .
  • Assay Reproducibility : Validate results across multiple cell lines (e.g., mammalian vs. bacterial) and replicate experiments with independent batches .
  • Mechanistic Profiling : Use enzymatic assays (e.g., kinase inhibition) or transcriptomics to identify off-target effects .

Q. What computational strategies are suitable for predicting the compound’s mechanism of action?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes or human kinases) .
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to validate binding modes .
  • QM/MM Calculations : Explore electronic properties (e.g., charge distribution on the thiadiazole ring) to rationalize reactivity .

Q. How to evaluate the compound’s stability under varying storage conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-Vis) for 4–8 weeks, followed by HPLC purity checks .
  • pH Stability : Test solubility and degradation in buffers (pH 1–12) to identify optimal storage formulations .

Q. What in vitro models are appropriate for preliminary toxicity screening?

  • Methodology :

  • Cytotoxicity Assays : Use MTT or resazurin assays on HEK293 or HepG2 cells to assess IC₅₀ values .
  • Genotoxicity Testing : Perform comet assays or γH2AX staining to detect DNA damage .
  • Metabolic Stability : Incubate with liver microsomes to predict hepatic clearance rates .

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